2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
This compound features a quinoline core substituted with a 4-methoxybenzenesulfonyl group at position 3 and a 4-oxo-1,4-dihydroquinolin-1-yl moiety. The acetamide side chain is linked to a 2-methoxyphenyl group.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-32-17-11-13-18(14-12-17)34(30,31)23-15-27(21-9-5-3-7-19(21)25(23)29)16-24(28)26-20-8-4-6-10-22(20)33-2/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNIWZFKZDOSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline and 4-methoxybenzenesulfonyl chloride. The key steps may involve:
Acylation: The reaction of 2-methoxyaniline with an acylating agent to form an intermediate.
Cyclization: Formation of the quinoline ring through cyclization reactions.
Final Coupling: Coupling of the quinoline derivative with the acetamide group.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the quinoline ring or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing the quinoline scaffold exhibit promising anticancer properties. Studies have demonstrated that derivatives of quinoline can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound has been investigated for its ability to target cancer cells effectively, potentially through mechanisms involving the inhibition of key enzymes involved in tumor growth and survival .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. The presence of the benzenesulfonamide moiety enhances its activity against a range of bacterial strains. In vitro studies have reported significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including arthritis and cardiovascular diseases. Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for further research in inflammatory disease management .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Study on Antimicrobial Activity: A study published in Pharmaceutical Biology reported that quinoline derivatives exhibited significant antimicrobial activity against various pathogens, supporting the potential application of this compound in treating infections .
- Anticancer Research: Research published in Cancer Letters highlighted that certain quinoline derivatives could inhibit cell growth in breast cancer lines, suggesting that modifications like those present in this compound could enhance efficacy against multiple cancer types .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Activity
Key analogs and their pharmacological profiles are summarized below:
Table 1: Structural and Pharmacological Comparison
Key Observations
Core Structure Influence: The quinoline core in the target compound and analogs contrasts with the quinazoline core in Compound 37. The dihydroquinoline in introduces conformational rigidity, which may alter binding kinetics compared to the fully aromatic quinoline.
Substituent Effects: Sulfonyl vs. Benzoyl Groups: The target’s 4-methoxybenzenesulfonyl group (electron-donating) may improve solubility compared to ’s 4-ethoxybenzoyl group (electron-withdrawing). Sulfonyl groups also enhance hydrogen bonding with biological targets . Methoxy Position: The target’s 2-methoxyphenyl acetamide (ortho-substitution) likely induces steric hindrance compared to the 4-methoxyphenyl (para) in . This could reduce binding affinity but improve metabolic stability . Chloro vs.
Pharmacological Data: Compound 39 () demonstrated broad-spectrum anti-cancer activity, attributed to its quinazoline core and piperidine-sulfonyl group. The target compound’s quinoline core and 4-methoxybenzenesulfonyl group may offer similar efficacy but require empirical validation .
Biological Activity
The compound 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a derivative of quinoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core with various functional groups that enhance its biological efficacy. The structural formula can be represented as follows:
This structure allows for interactions with multiple biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular processes.
- Receptor Modulation: It can bind to various receptors, potentially modulating their activity and influencing signaling pathways.
Biological Activities
Research has demonstrated that compounds similar to This compound exhibit several biological activities:
- Antimicrobial Activity: Studies indicate that quinoline derivatives possess significant antimicrobial properties against a range of pathogens .
- Anticancer Properties: The compound has shown potential in inhibiting cancer cell proliferation in vitro. For instance, derivatives with similar structures have been reported to induce apoptosis in various cancer cell lines .
- Anti-inflammatory Effects: Some studies suggest that quinoline derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines .
Case Studies
Several research studies have highlighted the biological activities of related compounds:
- Antimicrobial Efficacy : A study on quinoline derivatives demonstrated their effectiveness against gram-positive and gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
- Cancer Cell Inhibition : Research showed that certain quinoline derivatives could inhibit the growth of breast cancer cells through apoptotic pathways. This was evidenced by increased levels of caspase activation in treated cells .
- Anti-diabetic Activity : Some derivatives have been investigated for their potential to improve insulin sensitivity and reduce blood glucose levels in diabetic models, suggesting a multifaceted therapeutic approach .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic pathways for 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide, and how can statistical design of experiments (DoE) improve yield?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including sulfonylation, cyclization, and amidation. A trial-and-error approach is inefficient, so DoE (e.g., factorial designs) can identify critical variables (e.g., temperature, catalyst loading, solvent polarity) and interactions affecting yield. For example, fractional factorial designs reduce the number of experiments while capturing nonlinear effects . ICReDD’s integrated computational-experimental framework (using quantum chemical calculations and reaction path searches) can further optimize conditions by predicting intermediates and transition states, reducing experimental iterations .
Advanced: How can discrepancies between computational predictions (e.g., DFT) and experimental reactivity data for this compound be resolved?
Methodological Answer:
Discrepancies often arise from approximations in computational models (e.g., solvent effects, entropy changes). To address this:
- Multi-scale Modeling : Combine DFT with molecular dynamics (MD) to simulate solvent interactions .
- Experimental Feedback : Use spectroscopic data (e.g., NMR, IR) to refine computational parameters. For example, crystallographic data (e.g., from analogues in ) can validate predicted bond angles and conformations .
- Sensitivity Analysis : Test how variations in computational assumptions (e.g., basis sets, solvation models) affect predicted reaction pathways .
Basic: What analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula.
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., methoxy, sulfonyl) and regiochemistry. 2D NMR (e.g., COSY, NOESY) resolves spatial arrangements .
- X-ray Crystallography : Provides definitive proof of stereochemistry, as demonstrated for structurally similar sulfonamide-quinoline hybrids .
- HPLC-PDA : Quantifies purity; method development should follow ICH guidelines using C18 columns and gradient elution .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity against related analogs?
Methodological Answer:
- Fragment-Based Design : Synthesize derivatives with systematic modifications (e.g., methoxy → ethoxy, sulfonyl → carbonyl) and compare bioactivity.
- Free Energy Perturbation (FEP) : Computational screening predicts binding affinities to target proteins (e.g., kinases, receptors) .
- In Vitro Assays : Use dose-response curves (IC50/EC50) and selectivity panels to identify key functional groups. For example, ’s bioactivity data on chloroacetamide derivatives can guide assay selection .
Basic: What safety protocols are recommended for handling this compound during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles (see SDS in ).
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
- Waste Disposal : Follow EPA guidelines for sulfonamide-containing waste.
Advanced: How can contradictory results in biological assays (e.g., cytotoxicity vs. therapeutic efficacy) be systematically analyzed?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple assays (e.g., MTT, apoptosis markers) to identify confounding variables (e.g., cell line variability, assay sensitivity).
- Mechanistic Profiling : Use transcriptomics/proteomics to distinguish off-target effects. For example, RNA-seq can reveal pathways affected at sub-cytotoxic doses .
- Dose-Response Modeling : Fit data to Hill or logistic models to quantify potency and efficacy thresholds .
Basic: What strategies mitigate degradation during long-term storage of this compound?
Methodological Answer:
- Stability Studies : Accelerated degradation testing (e.g., 40°C/75% RH for 6 months) identifies degradation products via LC-MS .
- Formulation : Lyophilization or storage in amber vials under argon prevents photolytic/hydrolytic breakdown .
- Analytical Monitoring : Periodic HPLC analysis tracks purity changes.
Advanced: How can synergistic effects between this compound and other therapeutic agents be quantitatively evaluated?
Methodological Answer:
- Combination Index (CI) Method : Use Chou-Talalay analysis to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1) .
- Systems Pharmacology : Build computational models integrating pharmacokinetic (PK) and pharmacodynamic (PD) data from both agents .
- In Vivo Validation : Co-administer in rodent models and measure biomarker modulation (e.g., tumor volume reduction, cytokine levels) .
Basic: What computational tools are suitable for predicting the compound’s physicochemical properties (e.g., logP, pKa)?
Methodological Answer:
- Software : Use Schrödinger’s QikProp, ACD/Labs, or SwissADME for logP, solubility, and pKa predictions.
- Validation : Compare predictions with experimental shake-flask/HPLC measurements .
Advanced: How can the mechanism of action (MoA) be elucidated using integrated omics and structural biology?
Methodological Answer:
- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes (e.g., enzyme active sites) .
- Thermal Proteome Profiling (TPP) : Identify target proteins by monitoring thermal stability shifts in cell lysates .
- Metabolomics : Track metabolite flux changes (e.g., ATP, NADH) to infer pathway inhibition/activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
